Product packaging for Boc-2-fluoro-L-phenylalanine(Cat. No.:CAS No. 114873-00-6)

Boc-2-fluoro-L-phenylalanine

Cat. No.: B558741
CAS No.: 114873-00-6
M. Wt: 283.29 g/mol
InChI Key: NTWUXBKUDXGMHV-NSHDSACASA-N
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Description

Significance of Fluorine Incorporation in Bioactive Molecules

The incorporation of fluorine into bioactive molecules has become a vital strategy in drug discovery and development. wiley.comwiley.com The unique properties of the fluorine atom, such as its small size—second only to hydrogen—and high electronegativity, can profoundly influence the characteristics of a molecule. tandfonline.comnih.gov Replacing a hydrogen atom with fluorine can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation. tandfonline.combohrium.com This modification can also alter a molecule's physicochemical properties, including lipophilicity and basicity (pKa), which can improve membrane permeability and bioavailability. nih.govbohrium.com Furthermore, the introduction of fluorine can increase the binding affinity of a drug candidate to its target protein. tandfonline.combohrium.com These benefits have led to the inclusion of fluorine in numerous top-selling drugs. wiley.comwiley.com

Overview of Non-Natural Amino Acids in Peptide and Protein Research

Non-natural amino acids (nnAAs), also known as non-proteinogenic or unnatural amino acids, are those not found among the 20 standard amino acids encoded by the universal genetic code. bitesizebio.comnih.gov These compounds, whether occurring naturally in organisms like bacteria and fungi or synthesized chemically, are powerful tools in peptide and protein research. nih.govsigmaaldrich.com Their incorporation into peptides can fundamentally alter properties such as stability, potency, and bioavailability, addressing the limitations of many natural peptide drug candidates which are often unstable in biological conditions. nih.gov

Researchers utilize nnAAs to create peptidomimetics, which mimic the structure of natural peptides but have improved characteristics. sigmaaldrich.com They are also used to engineer proteins with novel functions, such as altered enzymatic activity or enhanced stability. bitesizebio.comwiley.com Specific applications include photo cross-linking to study protein-protein interactions, fluorescent labeling for FRET analysis, and the introduction of chemical handles for post-translational modifications. bitesizebio.comwiley.com The structural diversity offered by nnAAs allows for the design of drug candidates with a precise fit for their biological targets. sigmaaldrich.comnih.gov

Historical Context of Fluorinated Phenylalanine Derivatives

The study of fluorinated phenylalanine derivatives has been a significant area of research for several decades. nih.gov The introduction of fluorine into the amino acid phenylalanine can modulate its acidity, basicity, hydrophobicity, and conformation, thereby affecting its biological activity. nih.govbeilstein-journals.org These derivatives have found considerable use as enzyme inhibitors and therapeutic agents. nih.govbeilstein-journals.org

A key application for these compounds is in the study of protein structure and function. Incorporating fluorinated phenylalanine into proteins allows for analysis using ¹⁹F NMR spectroscopy, providing insights into protein folding, stability, and interactions with other molecules. wiley.com Furthermore, these derivatives have been crucial in developing therapeutic proteins and peptide-based vaccines with increased stability against enzymatic degradation. nih.govbeilstein-journals.org The synthesis of various isomers, including 2-fluoro-L-phenylalanine, has been a focus, with methods developed for both standard and radiolabeled versions for use in techniques like Positron Emission Tomography (PET) imaging. nih.govbeilstein-journals.org

Rationale for Investigating Boc-2-fluoro-L-phenylalanine in Advanced Research

This compound is a derivative of L-phenylalanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group and a fluorine atom is substituted at the ortho (2-position) of the phenyl ring. The Boc protecting group is crucial for its use in peptide synthesis, as it prevents the amino group from reacting out of turn, and it can be removed under specific conditions to allow for the formation of a peptide bond.

The strategic placement of the fluorine atom at the 2-position offers specific advantages. It introduces unique electronic and steric properties to the amino acid side chain, which can influence the conformation and binding interactions of peptides and proteins into which it is incorporated. Research has shown that the incorporation of fluorinated phenylalanine derivatives can have a profound effect on the potency and selectivity of peptide-based inhibitors. nih.gov For instance, studies on proteasome inhibitors revealed that fluorinated phenylalanine analogues could significantly enhance inhibitor specificity for particular catalytic subunits. nih.gov Investigating this compound allows researchers to systematically probe these effects, leading to the development of more effective and selective therapeutic agents and research tools.

Chemical Properties of this compound

PropertyValue
CAS Number 114873-00-6
Molecular Formula C₁₄H₁₈FNO₄
Molecular Weight 283.3 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O
Isomeric SMILES CC(C)(C)OC(=O)NC@@HC(=O)O
InChI Key ULVHVBVIHHRJTE-LURJTMIESA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18FNO4 B558741 Boc-2-fluoro-L-phenylalanine CAS No. 114873-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUXBKUDXGMHV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370336
Record name Boc-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-00-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-fluoro
Source European Chemicals Agency (ECHA)
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Synthesis and Derivatization Strategies for Boc 2 Fluoro L Phenylalanine

Enantioselective Synthesis of 2-Fluoro-L-phenylalanine Precursors

The synthesis of enantiomerically pure 2-fluoro-L-phenylalanine is a critical first step. Various stereoselective methods have been developed to control the chirality at the α-carbon, ensuring the desired L-configuration.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to chiral molecules. For 2-fluoro-L-phenylalanine precursors, several asymmetric methods have been explored:

Palladium-Catalyzed Cross-Coupling Reactions: A notable method involves the palladium-catalyzed cross-coupling of a protected iodoalanine with 2-fluoroiodobenzene. This approach, part of Jackson's method, can yield N-Boc-protected 2-fluoro-L-phenylalanine esters with high enantioselectivity. The use of specific phosphine ligands, such as SPhos, is crucial for achieving good yields and maintaining stereochemical integrity nih.gov.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine precursor can produce the desired chiral amine. While not extensively detailed for 2-fluoro-L-phenylalanine specifically in the provided context, this is a general and powerful strategy for creating chiral amino acids.

Biocatalytic Methods: Engineered enzymes, such as d-amino acid dehydrogenases and aminotransferases, have emerged as powerful tools for the asymmetric synthesis of D-phenylalanines acs.org. Although focused on the D-enantiomer, similar enzymatic strategies could potentially be adapted for the synthesis of L-isomers.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed.

Schöllkopf Reagent: The alkylation of the Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine, with 2-fluorobenzyl bromide is a well-established method. The resulting product can be hydrolyzed to yield the corresponding amino acid ester, which is then protected with a Boc group to give N-Boc-2-fluoro-L-phenylalanine methyl ester nih.gov.

Imidazolidinones: Chiral imidazolidinones, such as (S)-Boc-BMI, can be stereoselectively benzylated with fluorinated benzyl bromides. Subsequent acidic hydrolysis removes the auxiliary and provides the desired fluorinated phenylalanine nih.gov.

Oxazolidinones: Evans' chiral oxazolidinone auxiliaries are widely used in asymmetric synthesis. While a specific example for 2-fluoro-L-phenylalanine is not provided, the general methodology involves acylation of the oxazolidinone, followed by diastereoselective alkylation with a 2-fluorobenzyl halide. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amino acid.

Chiral AuxiliaryGeneral ApproachReference
Schöllkopf ReagentAlkylation with 2-fluorobenzyl bromide nih.gov
(S)-imidazolidinone ((S)-Boc-BMI)Stereoselective benzylation nih.gov

Incorporation of the tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a widely used protecting group for the amino function of amino acids due to its stability under many reaction conditions and its facile removal under acidic conditions.

Boc Protection Techniques

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the newly formed carbamic acid.

Common Reagents and Conditions for Boc Protection:

ReagentBaseSolventGeneral Conditions
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (NaOH)Dioxane/WaterRoom temperature
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)Room temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate (NaHCO₃)Water/Organic co-solventRoom temperature

The choice of base and solvent can be optimized depending on the solubility and reactivity of the specific fluorinated phenylalanine precursor. For instance, after the hydrolysis of the alkylation product from the Schöllkopf method, the resulting amino acid ester can be directly protected with Boc₂O to yield the N-Boc-protected amino acid methyl ester nih.gov.

Selective Deprotection Strategies

The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide. The selectivity of this deprotection is crucial when other acid-labile protecting groups are present in the molecule.

Acidic Conditions: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard method for Boc deprotection. A scavenger, such as triethylsilane, is often added to trap the liberated tert-butyl cation and prevent side reactions. Hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate is another common reagent.

Thermolytic Deprotection: In some cases, N-Boc groups can be removed thermally, particularly when catalyzed by certain solvents. For example, thermolytic deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been reported, sometimes accelerated by microwave irradiation researchgate.net. Continuous flow technology can also be employed for thermal N-Boc deprotection, allowing for selective removal by controlling the temperature acs.org.

A study on the selective deprotection of Boc-phenylalanine tert-butyl ester demonstrated that the Boc group could be removed under acidic conditions at room temperature or lower while retaining the tert-butyl ester, achieving a yield of about 82% lnpu.edu.cn. This highlights the possibility of selective deprotection in the presence of other acid-sensitive functionalities.

Synthesis of Boc-2-fluoro-L-phenylalanine Derivatives

This compound is a versatile building block for the synthesis of various derivatives with potential applications in pharmaceuticals and biochemical research chemimpex.com.

One common derivatization strategy involves the modification of the carboxylic acid moiety or the phenyl ring. For example, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine has been synthesized from N-Boc-p-iodo-L-phenylalanine and used to prepare a radiolabeled derivative for peptide synthesis nih.gov. While this example is for the para-substituted isomer, similar strategies could be applied to ortho-fluoro-substituted analogues.

Another example is the synthesis of 2-(2-fluoroethyl)phenylalanine derivatives starting from protected N-Boc-2-bromophenylalanine. This involves a Stille coupling reaction to introduce a vinyl group, followed by hydroboration and fluorination beilstein-journals.org. This demonstrates how the Boc-protected fluorinated phenylalanine scaffold can be further elaborated.

The incorporation of this compound into peptides is a major application. The Boc group allows for its use in solid-phase or solution-phase peptide synthesis. The unique properties of the 2-fluoro substituent can enhance the metabolic stability and bioactivity of the resulting peptides chemimpex.com.

Strategies for Further Aromatic and Side-Chain Modifications

The structure of this compound serves as a foundational scaffold for the introduction of further chemical diversity. Modifications can be targeted at both the aromatic ring and the amino acid side-chain, enabling the synthesis of complex derivatives for various research applications, including peptide synthesis and drug development. chemimpex.com

A key strategy for modifying the aromatic ring involves starting with a protected brominated precursor, such as N-Boc-2-bromophenylalanine. This compound can undergo palladium-catalyzed cross-coupling reactions, like the Stille coupling, to introduce new carbon-carbon bonds. For example, vinylation of N-Boc-2-bromophenylalanine can yield an o-vinyl derivative. nih.gov This vinyl group then serves as a versatile handle for subsequent transformations. nih.gov

Further side-chain modifications can be achieved through reactions on the newly introduced functional groups. Following the vinylation mentioned above, a hydroboration-oxidation reaction can convert the vinyl group into a primary alcohol. nih.gov This alcohol can be further functionalized; for instance, it can be tosylated to create a good leaving group, making it a suitable precursor for nucleophilic substitution reactions, including radiofluorination. nih.gov These multi-step pathways allow for the construction of phenylalanine analogues with extended or functionalized side-chains, significantly broadening the molecular diversity achievable from a single precursor.

The introduction of fluorine and other halogens onto the phenyl ring is a common modification strategy to enhance the pharmacological properties of drug candidates, such as metabolic stability and bioactivity. chemimpex.comchemimpex.com The Boc (tert-butyloxycarbonyl) protecting group is crucial in these synthetic sequences as it allows for selective reactions while preventing unwanted side reactions at the amino group. chemimpex.com

Stereochemical Considerations in Derivatization

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount during the derivatization of this compound and its precursors. The L-configuration is often essential for biological activity, and racemization can lead to a loss of efficacy or undesired off-target effects.

Most derivatization strategies, particularly those involving peptide bond formation, are designed to be mild to prevent racemization. The use of standard coupling reagents is generally compatible with maintaining stereochemical purity. chemimpex.com However, certain reaction conditions, especially those involving strong bases or high temperatures, can pose a risk. For instance, in the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, a key precursor for radioiodination, a demethylation step using an aqueous base is required. This step was successfully accomplished without racemization, demonstrating that with careful control of reaction conditions, the chirality can be preserved. nih.gov

When developing multi-step synthetic routes, each step must be evaluated for its potential to cause racemization. The choice of protecting groups, reagents, and reaction conditions is critical. For example, a novel protocol for preparing N-Boc protected amino acids from Ni-Schiff base complexes was developed specifically to avoid the use of strongly acidic conditions that could compromise stereochemical purity. researchgate.net Enantiospecific synthesis is key, especially in the context of developing radiopharmaceuticals, where the biological activity is highly dependent on the correct enantiomer. rsc.orgnih.gov

Radiolabeling Methodologies for Positron Emission Tomography (PET) Applications

This compound derivatives are important precursors for the synthesis of 18F-labeled radiotracers for PET imaging. nih.gov PET is a noninvasive imaging technique that provides functional and metabolic information, playing a crucial role in the diagnosis and staging of tumors. nih.gov The development of efficient and reliable radiolabeling methods is essential for the clinical translation of these imaging agents.

Direct Radiofluorination Approaches

Direct radiofluorination involves the introduction of the positron-emitting isotope fluorine-18 ([18F]F) onto a substrate in a single step. One such approach is electrophilic fluorination. The direct radiofluorination of unprotected L-phenylalanine using reagents like [18F]F2 or [18F]acetylhypofluorite ([18F]AcOF) in trifluoroacetic acid has been demonstrated. nih.gov This method, however, typically results in a mixture of isomers, with the ortho-, meta-, and para-fluoro-L-phenylalanines being formed in a ratio of 72.5:13.9:13.6, respectively. nih.gov While [18F]AcOF shows higher regioselectivity compared to [18F]F2, the separation of the desired ortho-isomer (2-fluoro-L-phenylalanine) remains a challenge. nih.gov

Nucleophilic substitution is another key strategy. Copper-mediated radiofluorination (CMRF) has emerged as a powerful method for constructing C–18F bonds, especially on electron-rich aromatic rings where traditional SNAr reactions are difficult. researchgate.netmdpi.com This technique often utilizes precursors such as arylstannanes or iodonium salts. nih.govresearchgate.net For example, protected 4-[18F]fluorophenylalanines have been synthesized via copper-mediated nucleophilic radiofluorination of the corresponding arylstannane precursors with [18F]KF. nih.gov Similarly, 2-[18F]Fluorophenylalanine (2-[18F]FPhe) has been efficiently prepared from an iodonium salt precursor using Cu-mediated radiofluorination under 'low base' or 'minimalist' conditions, which simplifies automation for clinical production. researchgate.net

Direct Radiofluorination Method Precursor Reagent Key Features
Electrophilic FluorinationL-phenylalanine[18F]F2 or [18F]AcOFProduces isomeric mixtures; [18F]AcOF offers higher regioselectivity. nih.gov
Copper-Mediated Nucleophilic FluorinationArylstannanes[18F]KFEffective for nucleophilic fluorination of activated aromatic rings. nih.gov
Copper-Mediated Nucleophilic FluorinationDiaryliodonium Salts[18F]F-Efficient for electron-rich arenes; can be performed under mild conditions. researchgate.net

Precursor Synthesis for [18F]-Labeling

The success of nucleophilic radiofluorination heavily relies on the availability of suitable precursors that are stable yet reactive enough for efficient 18F-incorporation. The Boc protecting group is commonly used in these precursors to protect the amino functionality during synthesis and labeling.

One common strategy is a multi-step synthesis starting from an appropriate precursor that is fluorinated with [18F]fluoride, followed by deprotection. A three-step synthesis for 2-[18F]-fluoro-L-phenylalanine has been described which involves an isotopic exchange reaction on a precursor molecule. nih.govrsc.org This is followed by the removal of an activating formyl group and subsequent hydrolysis of the protecting groups to yield the final product. rsc.orgnih.gov

Another important class of precursors is organostannanes, such as N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine. These are synthesized from iodinated phenylalanine derivatives and can be used in palladium-catalyzed reactions for radiohalogenation. nih.gov For C–18F bond formation, boronic acid derivatives and pinacol-derived aryl boronic esters are popular substrates for copper-mediated radiofluorination reactions. mdpi.com The synthesis of iodonium salt precursors has also been optimized for the efficient production of 2-[18F]FPhe. researchgate.net These precursors are designed to be reactive towards nucleophilic [18F]fluoride, allowing for high-yield radiolabeling under mild conditions, which is crucial for preserving the integrity of the complex amino acid structure. researchgate.netmdpi.com

Precursor Type Example Labeling Method Reference
Formyl-activated precursorN-formyl-N-Boc-2-fluoro-L-phenylalanine methyl esterIsotopic Exchange rsc.orgnih.gov
ArylstannaneN-Boc-p-(tri-n-butylstannyl)-L-phenylalanineCopper-Mediated Radiofluorination nih.gov
Diaryliodonium SaltN-Boc-2-(mesityl)iodonium-L-phenylalanine esterCopper-Mediated Radiofluorination researchgate.net
Aryl Boronic EsterN-Boc-2-(BPin)-L-phenylalanine esterCopper-Mediated Radiofluorination mdpi.com

Enzymatic Radiofluorination Techniques

While chemical synthesis dominates the production of 18F-labeled amino acids, enzymatic methods represent an emerging area of interest. Enzymes offer high selectivity and can operate under mild, aqueous conditions, which can be advantageous. However, the development of enzymatic radiofluorination techniques is still in its early stages. The search results did not provide specific examples of enzymatic radiofluorination being applied directly to the synthesis of this compound. This indicates that chemical methods, particularly nucleophilic substitution on well-designed precursors, remain the state-of-the-art for producing 2-[18F]fluoro-L-phenylalanine and its analogues for PET imaging applications.

Application of Boc 2 Fluoro L Phenylalanine in Peptide Synthesis and Engineering

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-2-fluoro-L-phenylalanine is a reagent utilized in the stepwise chemical synthesis of peptides, a process most commonly carried out on a solid support, known as Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, which is cleaved under acidic conditions at each cycle of peptide chain elongation. This Boc/benzyl (Bzl) protection strategy was the original methodology developed for SPPS and continues to be used for specific applications acs.org. The incorporation of specialized amino acids like 2-fluoro-L-phenylalanine allows for the synthesis of novel peptides with tailored properties chemimpex.comcreative-peptides.com.

The efficiency of peptide bond formation is critical in SPPS. The coupling of this compound generally proceeds using standard coupling reagents, such as carbodiimides (e.g., DCC, DIC) or more advanced phosphonium (B103445) (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) acs.orguniurb.it. While specific quantitative data on the coupling efficiency of this compound is not extensively documented in comparative studies, the electronic and steric properties of the ortho-fluoro substituent can influence reactivity. The electron-withdrawing nature of fluorine can affect the acidity of the carboxylic acid, potentially impacting the activation step. Furthermore, issues like sluggish coupling, observed with other heavily modified or sterically hindered amino acids, might necessitate the use of more potent activating agents like HATU or extended reaction times to ensure complete incorporation sigmaaldrich.com.

Regioselectivity in peptide bond formation refers to the selective reaction at the α-amino group over any side-chain functionalities nih.gov. For this compound, the primary reactive sites for peptide bond formation are the deprotected α-amino group of the growing peptide chain and the activated carboxyl group of the incoming amino acid. The fluorine atom on the aromatic side chain is chemically inert under standard SPPS conditions and does not participate in peptide bond formation, thus ensuring high regioselectivity at the peptide backbone aklectures.com.

The introduction of fluorine into a peptide backbone can significantly influence its three-dimensional structure and stability nih.gov. The fluorine atom at the ortho-position of the phenyl ring in 2-fluoro-L-phenylalanine can induce specific conformational preferences. For instance, cryogenic infrared spectroscopy studies on proton-bound dimers of fluorinated phenylalanines revealed that the ortho-fluoro derivative, (oF-Phe)₂H⁺, adopts a "sandwich-like" structure where the phenyl rings are tilted towards each other. This geometry is stabilized by weak, non-covalent interactions, including C-F···H-N and C-F···H-C hydrogen bonds, which are not present in the unsubstituted phenylalanine dimer rsc.org. This inherent ability to direct a specific, constrained conformation can be a valuable tool in peptide design.

The effect of incorporating 2-fluoro-L-phenylalanine on the proteolytic stability of peptides is complex and not always predictable nih.govresearchgate.net. While fluorination can, in some cases, enhance resistance to enzymatic degradation by altering the peptide's conformation or electronic properties, making it a poor substrate for proteases, this is not a universal outcome chemimpex.comresearchgate.net. Studies on aromatic fluorination have shown instances of both increased and decreased stability mdpi.comrsc.org. A systematic investigation of model peptides containing various fluorinated amino acids demonstrated that the impact on stability is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination nih.govresearchgate.net. Therefore, the effect on stability must be evaluated on a case-by-case basis.

Incorporation into Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or receptor selectivity. This compound is a key building block in the synthesis of such compounds nih.gov. Its incorporation can introduce beneficial conformational biases and electronic properties. A prominent example is its use in the synthesis of Gastrazole (JB95008), a potent and highly selective antagonist for the cholecystokinin-2 (CCK2) receptor, which has applications in studying gastric acid secretion and certain types of cancer nih.govbeilstein-journals.orgresearchgate.net.

A key strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule into its bioactive conformation, which can lead to increased potency and selectivity. The incorporation of conformationally constrained amino acids is a common approach to achieve this nih.govnih.gov. The ortho-fluoro substitution in 2-fluoro-L-phenylalanine can contribute to this conformational restriction. As shown in dimer studies, the 2-fluoro substituent can induce a specific tilted arrangement of the phenyl ring through intramolecular interactions rsc.org. This ability to pre-organize the peptide structure can be exploited to design analogues with reduced flexibility and a higher affinity for their biological target acs.orgresearchgate.net.

The fluorine atom in 2-fluoro-L-phenylalanine can profoundly influence how a peptide interacts with its receptor. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which is often involved in critical binding interactions such as π-π stacking or cation-π interactions.

Studies on the yeast G protein-coupled receptor Ste2p, which binds the α-factor peptide, have utilized fluorinated phenylalanine analogues to probe a key cation-π interaction between the peptide and the receptor nih.govacs.org. Systematic fluorination of the phenylalanine ring led to a predictable decrease in binding affinity, consistent with the weakening of the cation-π bond due to the electron-withdrawing fluorine atoms. These findings highlight how the introduction of fluorine, including at the ortho-position, can be used to modulate receptor binding affinity nih.gov. This principle is applied in the design of high-affinity ligands, such as the previously mentioned CCK2 receptor antagonist Gastrazole, where 2-fluoro-L-phenylalanine is a crucial component for achieving high potency and selectivity nih.govbeilstein-journals.orgresearchgate.netresearchgate.net.

Protein Engineering and Genetic Code Expansion

Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs), like 2-fluoro-L-phenylalanine, into proteins in living cells google.com. This is achieved by creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the ncAA and a nonsense (e.g., amber) or frameshift codon rsc.org.

The incorporation of fluorinated amino acids serves as a powerful tool for studying protein structure and function using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy nih.govresearchgate.netmdpi.comrsc.orgacs.org. Because fluorine is absent in natural biological systems, a ¹⁹F-labeled protein gives a clean NMR spectrum with signals that are highly sensitive to the local chemical environment nih.gov. This allows researchers to probe protein folding, conformational changes, and interactions with other molecules with high precision chemimpex.comrsc.org.

While various fluorophenylalanines have been successfully incorporated into proteins, the genetic encoding of 2-fluoro-L-phenylalanine has presented challenges. One study attempting to evolve a pyrrolysyl-tRNA synthetase (PylRS) mutant to incorporate ortho-substituted phenylalanines found that the enzyme's recognition of o-fluoro-phenylalanine was not significantly better than its recognition of the natural amino acid, phenylalanine, leading to low incorporation efficiency acs.org. However, other research has successfully developed polyspecific PylRS mutants capable of genetically encoding a range of fluorophenylalanines, including those with two to five fluorine atoms, demonstrating the feasibility of incorporating such probes for detailed biochemical studies rsc.org. These engineered proteins provide valuable insights into molecular recognition events, such as the binding of epigenetic reader proteins to modified histones rsc.org.

Site-Specific Incorporation of Fluorinated Phenylalanine

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. netascientific.comsigmaaldrich.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The Boc group on this compound serves as a temporary protecting group for the α-amine.

The process for incorporating a 2-fluoro-L-phenylalanine residue at a specific position involves several key steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using an acid like trifluoroacetic acid (TFA), to expose a free amine.

Activation and Coupling: The carboxylic acid of the incoming this compound is activated using coupling reagents. This activated amino acid is then reacted with the free amine of the resin-bound peptide, forming a new peptide bond. This cycle is repeated to elongate the peptide chain.

Final Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all remaining protecting groups are removed.

This method allows for the precise, site-specific placement of 2-fluoro-L-phenylalanine within a peptide sequence. walshmedicalmedia.com This precision is critical for subsequent biophysical and functional studies, where the location of the fluorinated probe is paramount to interpreting the results.

Development of Engineered tRNA Synthetase Systems

While chemical synthesis is effective for short peptides, producing larger proteins containing unnatural amino acids requires harnessing the cell's own protein synthesis machinery. This is achieved through the development of "orthogonal" translation systems. pnas.orgnih.govnih.gov An orthogonal system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that function independently of the host cell's native aaRS/tRNA pairs. nih.govnih.govpnas.org

The process involves:

Creating a Unique Codon: A codon in the gene of interest is mutated to a stop codon, typically the amber codon (UAG). acs.orggoogle.com

Engineering the Orthogonal Pair: An aaRS/tRNA pair from one organism (e.g., an archaeon) is chosen that does not cross-react with the machinery of the host organism (e.g., E. coli or mammalian cells). pnas.orgnih.gov The aaRS is then mutated through directed evolution to exclusively recognize and "charge" its partner tRNA with the desired unnatural amino acid, such as 2-fluoro-L-phenylalanine. pnas.orgacs.org The tRNA's anticodon is also mutated to recognize the UAG stop codon. acs.org

In Vivo Incorporation: When this engineered system is introduced into a host cell and 2-fluoro-L-phenylalanine is supplied in the growth medium, the engineered aaRS charges its tRNA with the fluorinated amino acid. nih.govgoogle.com The ribosome, upon encountering the UAG codon in the mRNA, incorporates the 2-fluoro-L-phenylalanine carried by the engineered tRNA, allowing the synthesis of a full-length protein containing the unnatural amino acid at the specified site. researchgate.netresearchgate.net

However, a challenge specifically with 2-fluorophenylalanine is that it can sometimes be recognized by the cell's endogenous phenylalanyl-tRNA synthetase, leading to non-specific incorporation at natural phenylalanine codons, especially in mammalian cells. biorxiv.orgacs.org Overcoming this requires the development of highly specific engineered synthetases that can efficiently outcompete the endogenous enzymes for the unnatural amino acid. nih.gov Successful development of such systems enables the production of large, complex proteins with precisely placed fluorinated probes for advanced structural and functional analysis in a cellular context. nih.govbiorxiv.org

Table 2: Components of an Engineered Orthogonal System for Unnatural Amino Acid Incorporation
ComponentFunctionKey Engineering AspectReference
Engineered Aminoacyl-tRNA Synthetase (aaRS)Specifically recognizes and attaches an unnatural amino acid to its partner tRNA.The active site is mutated to create a binding pocket that accommodates the unnatural amino acid (e.g., 2-fluoro-L-phenylalanine) but excludes the 20 canonical amino acids. nih.govpnas.org
Orthogonal tRNACarries the unnatural amino acid to the ribosome.The anticodon is mutated (e.g., to CUA) to recognize a reassigned codon (e.g., the UAG amber stop codon) on the mRNA. It is not recognized by any of the host cell's native synthetases. pnas.orgacs.org
Reassigned CodonSignals the ribosome to incorporate the unnatural amino acid.A nonsense (stop) codon, such as UAG, is introduced into the target gene at the desired site of incorporation via site-directed mutagenesis. google.complos.org

Medicinal Chemistry and Pharmacological Research Applications

Design of Fluorinated Drug Candidates

The use of fluorinated amino acids like Boc-2-fluoro-L-phenylalanine is a well-established strategy in the design of new drugs. nih.govnih.gov The introduction of fluorine can lead to significant improvements in a drug candidate's activity, selectivity, and pharmacokinetic properties. These unnatural amino acids serve as valuable building blocks in the synthesis of peptidomimetics and other complex molecules, enabling the development of novel therapeutics with enhanced features. vulcanchem.comsigmaaldrich.com

A primary challenge in drug development is the rapid metabolism of drug candidates by enzymes, particularly the cytochrome P450 family, which can limit their bioavailability and duration of action. tandfonline.com The introduction of a fluorine atom, as seen in 2-fluoro-L-phenylalanine, can significantly enhance a molecule's metabolic stability. tandfonline.comnumberanalytics.com This is largely due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. mdpi.com By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, that site becomes resistant to oxidative metabolism. tandfonline.comresearchgate.net This strategic blockade of metabolic pathways can lead to a longer half-life and more consistent drug levels in the body, potentially improving therapeutic efficacy. numberanalytics.comrsc.org The incorporation of fluorinated amino acids into peptides has been shown to increase their stability against proteolytic degradation. nih.govresearchgate.net

Table 1: Comparison of Bond Dissociation Energies
Bond TypeTypical Bond Dissociation Energy (kcal/mol)Implication for Metabolic Stability
C-H (Aromatic)~111Susceptible to enzymatic oxidation (hydroxylation).
C-F (Aromatic)~123Resistant to enzymatic cleavage, blocking metabolic attack. mdpi.com

The introduction of fluorine can significantly alter a molecule's physicochemical properties, which in turn modulates its bioavailability and pharmacokinetics. tandfonline.comnih.gov Fluorination generally increases the lipophilicity of a compound, which can enhance its ability to permeate biological membranes. numberanalytics.comresearchgate.net This improved membrane permeability can lead to better absorption and distribution of the drug throughout the body. mdpi.com By strategically placing fluorine atoms, medicinal chemists can fine-tune the balance between lipophilicity and hydrophilicity to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The modulation of these pharmacokinetic properties is crucial for ensuring that a therapeutic agent reaches its target in sufficient concentration and for an adequate duration. rsc.org

The substitution of hydrogen with fluorine can have a profound impact on a drug candidate's binding affinity and selectivity for its biological target. tandfonline.commdpi.com Although fluorine is similar in size to hydrogen, its high electronegativity alters the local electronic environment of the molecule. numberanalytics.comnih.gov This can lead to new, favorable interactions with the target protein, such as fluorine-protein contacts or altered hydrogen bonding patterns, thereby increasing binding affinity. tandfonline.comnih.gov Conversely, it can also introduce unfavorable steric or electronic clashes that reduce binding to off-target proteins, thus improving selectivity. nih.gov The specific placement of the fluorine atom is critical; for instance, studies on L-type Amino Acid Transporter 1 (LAT1) have shown that 2-fluoro substitution on phenylalanine can enhance binding affinity significantly compared to the unmodified amino acid. vulcanchem.com Research on fluorinated analogs of the peptide α-factor binding to the Ste2p receptor showed that increasing fluorination on the phenylalanine ring systematically decreased the cation-π binding energy and reduced binding affinity, demonstrating the nuanced effects of fluorine on ligand-receptor interactions. acs.orgnih.gov

Table 2: Effect of Phenylalanine Fluorination on Binding Affinity to Ste2p Receptor
Analog Ligand (at position 13)Average Kd (nM)Relative Binding Affinity vs. Phenylalanine
Phenylalanine20.4 ± 4.41.00
3-Fluorophenylalanine31.4 ± 7.3~0.65
4-Fluorophenylalanine34.1 ± 6.9~0.60
3,4-Difluorophenylalanine48.5 ± 9.1~0.42
Pentafluorophenylalanine196.2 ± 32.5~0.10

Data sourced from Biochemistry. acs.org

Development of Enzyme Inhibitors and Receptor Antagonists

Fluorinated amino acids like this compound are not only used to improve the drug-like properties of molecules but also serve as key components in the rational design of enzyme inhibitors and receptor antagonists. sigmaaldrich.com The unique electronic properties of fluorine can be leveraged to disrupt or modulate the interactions between a ligand and its biological target. nih.gov

Incorporating fluorinated analogs of natural substrates can be an effective strategy for inhibiting enzymes involved in key metabolic pathways. studymind.co.uksavemyexams.com These analogs can act as competitive or non-competitive inhibitors. sigmaaldrich.com For example, fluorinated phenylalanine derivatives have been investigated as potential inhibitors of enzymes like phenylalanine hydroxylase. vulcanchem.com By mimicking the natural substrate, the fluorinated molecule can bind to the enzyme's active site but, due to the presence of the stable C-F bond or altered electronics, it can prevent the catalytic reaction from proceeding. studymind.co.uk This approach has been explored for developing antibacterial agents that target essential bacterial metabolic pathways. nih.gov

In the design of receptor antagonists, this compound and its derivatives serve as valuable building blocks. sigmaaldrich.com The goal of an antagonist is to bind to a receptor without activating it, thereby blocking the action of the natural agonist. The introduction of fluorine can help to achieve the desired binding affinity and selectivity. For instance, 2-fluoro-L-phenylalanine derivatives have been used in the synthesis of potent and selective cholecystokinin-2 (CCK2) receptor antagonists, such as gastrazole. nih.gov Similarly, other fluorinated phenylalanine analogs have been incorporated into ligands designed as dual antagonists for adenosine (B11128) A1/A2A receptors for potential use in treating Parkinson's disease and for serotonin (B10506) 5-HT3/5-HT6 receptors for psychiatric disorders. acs.orgresearchgate.net The strategic use of fluorine allows for the fine-tuning of ligand-receptor interactions, which is critical for developing effective and selective receptor antagonists. acs.org

Applications in Oncology Research

The incorporation of fluorine into amino acids like phenylalanine can significantly alter their biological properties, a feature that has been extensively leveraged in oncology research. This compound serves as a crucial building block in this field, contributing to two main areas: the development of advanced imaging agents for cancer detection and the synthesis of novel therapeutic agents designed to combat cancer. mdpi.comamegroups.orgbiorxiv.org The presence of the fluorine atom can enhance metabolic stability and modify the electronic properties of the molecule, making it a valuable tool for medicinal chemists. googleapis.com

Imaging of Tumors with Fluorinated Amino Acid PET Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used for the diagnosis, staging, and monitoring of various cancers. googleapis.combiorxiv.org Its effectiveness relies on radiotracers that are preferentially taken up by cancer cells. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most common PET tracer, it has limitations, particularly in distinguishing tumors from inflammation and in imaging brain cancers where background glucose uptake is high. cysticfibrosis.org.auplos.org

Fluorinated amino acids have emerged as a superior class of PET tracers for oncology because many cancers exhibit upregulated amino acid transport to fuel their rapid growth and proliferation. googleapis.complos.orggoogle.com The L-type amino acid transporter 1 (LAT1) is a particularly attractive target, as it is overexpressed in a wide range of human cancers and shows minimal uptake in normal tissues, including inflammatory lesions. googleapis.comcysticfibrosis.org.au

This compound is a precursor for synthesizing such advanced PET tracers. The fluorine atom is replaced with the positron-emitting isotope Fluorine-18 (¹⁸F), which has a convenient half-life of approximately 109 minutes for clinical imaging. googleapis.combiorxiv.org Several ¹⁸F-labeled phenylalanine derivatives have been developed and evaluated for their potential in tumor imaging.

One of the most promising candidates developed from fluorinated phenylalanine is 2-[¹⁸F]-2-fluoroethyl-L-phenylalanine ([¹⁸F]FELP). biorxiv.orgcysticfibrosis.org.au Research has shown that [¹⁸F]FELP exhibits high affinity and specificity for the LAT1 transporter. googleapis.combiorxiv.org In a preclinical study using a rat model of glioblastoma, [¹⁸F]FELP demonstrated improved in vitro characteristics compared to the widely studied tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), particularly in its affinity for the LAT1 system. biorxiv.orgmdpi.com This high specificity suggests that [¹⁸F]FELP could be a highly promising PET radiotracer for brain tumor imaging, potentially offering clearer delineation of tumors from surrounding healthy tissue and radiation necrosis. googleapis.comcysticfibrosis.org.au

PET TracerPrecursor/Related CompoundTarget TransporterKey Research FindingReference
2-[¹⁸F]-2-fluoroethyl-L-phenylalanine ([¹⁸F]FELP)2-fluoro-L-phenylalanineLAT1Showed improved in vitro affinity and specificity for LAT1 compared to [¹⁸F]FET in a glioblastoma rat model, emerging as a promising tracer for brain tumor imaging. googleapis.combiorxiv.orgcysticfibrosis.org.au
4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA)2-fluoro-L-phenylalanineLAT1 (low affinity)Used for PET imaging of melanoma in animal models but had limited utility for brain tumors due to low LAT1 affinity. googleapis.combiorxiv.orgcysticfibrosis.org.au
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)L-tyrosine (related amino acid)System L (including LAT1)A widely used amino acid tracer for brain tumors, but with less specificity for LAT1 compared to newer agents like [¹⁸F]FELP. cysticfibrosis.org.aumdpi.comwikipedia.org

Design of Anticancer Agents

The use of Boc-protected fluorinated amino acids facilitates their incorporation into peptides and other complex molecules through standard synthesis protocols. amegroups.org In cancer therapy, this strategy is employed to create more potent and specific inhibitors of enzymes or modulators of receptors that are critical for tumor growth and survival. mdpi.combiorxiv.org For instance, modifying amino acids within a peptide sequence can enhance its ability to target specific biological pathways involved in cancer progression. mdpi.comamegroups.org While specific, marketed anticancer drugs derived directly from this compound are not prominently documented, the general strategy is a key area of research. A notable example of a drug derived from a related compound is Melflufen, which is synthesized from 4-fluoro-L-phenylalanine and has been investigated for the treatment of multiple myeloma. googleapis.combiorxiv.org This underscores the potential of fluorinated phenylalanines as a class in developing next-generation oncology drugs. googleapis.com

Exploration in Other Therapeutic Areas

The unique chemical properties of this compound make it a versatile building block for investigating therapeutic agents beyond oncology. Its application is being explored in diverse areas, including antiviral and genetic disease research.

HIV Capsid Modulation

The Human Immunodeficiency Virus (HIV) capsid is a conical protein shell that encases the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription and nuclear import. univkartamulia.ac.idhopkinscf.orgnih.gov This makes the capsid protein (CA) an attractive target for a new class of antiviral drugs known as capsid modulators.

Research has focused on designing small molecules that bind to a specific pocket at the interface between CA monomers, disrupting the stability and function of the capsid. univkartamulia.ac.idhopkinscf.org Phenylalanine derivatives have been identified as a core scaffold for many potent HIV capsid modulators. univkartamulia.ac.idhopkinscf.org In the synthesis of these novel agents, Boc-protected phenylalanine analogues, including fluorinated versions like N-Boc-L-3,5-difluorophenylalanine, are used as starting materials. univkartamulia.ac.id These are coupled with other chemical moieties to create compounds that can effectively interact with the target site on the HIV capsid. univkartamulia.ac.id

Studies have shown that introducing fluorine atoms to the phenylalanine ring can significantly enhance antiviral activity against both HIV-1 and HIV-2 strains. For example, in one study, novel phenylalanine derivatives bearing a quinazolin-4-one scaffold were synthesized and evaluated. The results, summarized in the table below, demonstrated that compounds derived from fluorinated phenylalanine exhibited potent anti-HIV activity. univkartamulia.ac.id This research highlights the potential of using building blocks like this compound to develop new and effective therapies against HIV. univkartamulia.ac.id

Compound SeriesCore ScaffoldKey FindingReference
Quinazolin-4-one DerivativesPhenylalanine (including 3,5-difluoro-L-phenylalanine)Derivatives showed potent antiviral activities against both HIV-1 and HIV-2, with fluorination improving potency. univkartamulia.ac.id
2-Pyridone-Bearing DerivativesPhenylalanine (including 3,5-difluoro-L-phenylalanine)Fluorine substitution on the phenylalanine ring enhanced anti-HIV-2 activity. Compound FTC-2 was the most potent against HIV-1.
Ugi Four-Component Reaction ProductsPhenylalanine (including 3,5-difluoro-L-phenylalanine)Generated novel peptidomimetics that could bind to and modulate the HIV-1 capsid protein. hopkinscf.org

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. mdpi.com The CFTR protein is an ion channel responsible for transporting chloride and bicarbonate ions across cell membranes. mdpi.comhopkinscf.org Mutations can lead to a dysfunctional or absent protein, causing the symptoms of CF. mdpi.comamegroups.org

The most common CF-causing mutation is the deletion of a single phenylalanine residue at position 508, known as F508del. amegroups.orgplos.org This specific mutation causes the CFTR protein to misfold, preventing it from reaching the cell surface to function correctly. amegroups.org Therefore, much of the therapeutic research in CF is centered on "correctors," which help the F508del-CFTR protein fold properly, and "potentiators," which enhance the function of the channel once it is at the cell surface. mdpi.comamegroups.orgcysticfibrosis.org.au

While the link between phenylalanine and CF is primarily defined by the F508del mutation, the direct role of this compound as a CFTR potentiator is not extensively documented in major research studies. The development of CFTR modulators has largely focused on other classes of small molecules identified through high-throughput screening. mdpi.comamegroups.org Although some patents may broadly list fluorinated phenylalanine as a possible chemical moiety in large libraries of potential modulator compounds, specific and detailed research findings on its efficacy in this area are limited. The current focus remains on approved drugs like Ivacaftor, Tezacaftor, and Elexacaftor, which target the specific defects caused by mutations like F508del and G551D. cysticfibrosis.org.auunivkartamulia.ac.id

Biophysical and Biochemical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful technique for studying the conformation of molecules. The fluorine atom in Boc-2-fluoro-L-phenylalanine serves as a sensitive probe for its local environment.

The introduction of a fluorine atom into proteins via fluorinated amino acids like 2-fluoro-L-phenylalanine provides a powerful tool for monitoring protein structure and conformational changes using ¹⁹F NMR. nih.govbeilstein-journals.orgnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, ensuring high sensitivity. ucl.ac.uk Since fluorine is not naturally present in most biological molecules, there are no background signals to interfere with the analysis. nih.govbeilstein-journals.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. nih.govumich.edu This sensitivity allows for the detection of subtle conformational changes in proteins that may occur upon ligand binding, protein-protein interactions, or changes in the surrounding environment. nih.govnih.gov For instance, changes in the ¹⁹F NMR chemical shifts of fluorinated phenylalanine residues have been used to monitor the binding of substrates, inhibitors, and cofactors to enzymes, detecting conformational changes both near the active site and at distant locations. nih.gov The resolution of ¹⁹F NMR is often sufficient to distinguish different protein environments even within a living cell. nih.gov

The strategic placement of fluorinated phenylalanine residues can be used to probe specific regions of a protein. Ring current effects from nearby aromatic residues can significantly influence the ¹⁹F chemical shift, providing structural information. ucl.ac.uk Studies have shown that the incorporation of fluorinated amino acids can sometimes cause minor structural perturbations or increased protein plasticity, but fractional labeling can mitigate these effects while still providing the benefits of ¹⁹F NMR. scholaris.ca

¹⁹F NMR is a valuable technique for elucidating the details of protein-ligand interactions. beilstein-journals.orgrsc.orgnottingham.ac.uk By observing the ¹⁹F NMR spectrum of a protein labeled with 2-fluoro-L-phenylalanine in the presence and absence of a ligand, researchers can gain insights into the binding event. Changes in the chemical shift, line width, or intensity of the ¹⁹F signal can indicate that the labeled residue is in or near the binding site or is affected by a conformational change induced by ligand binding. beilstein-journals.org

This method, often referred to as protein-observed ¹⁹F NMR (PrOF NMR), is particularly useful for fragment-based drug discovery and for quantifying binding affinities (Kd). beilstein-journals.orgresearchgate.net For example, fluorescence and ¹⁹F NMR have been used to demonstrate the binding of 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine to the L-leucine specific receptor of Escherichia coli, with protein-induced shifts observed in the ¹⁹F NMR spectra. nih.gov

The ability to site-specifically incorporate fluorinated amino acids like 2-fluoro-L-phenylalanine into proteins allows for targeted studies of specific interactions. nih.gov This approach provides a more detailed picture of the binding event than methods that rely on observing the ligand or using non-specific labeling.

Spectroscopic Characterization of this compound and its Conjugates

A variety of spectroscopic techniques are employed to characterize this compound and molecules that incorporate it. These methods provide information about the chemical structure, purity, and physical properties of the compounds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. creative-proteomics.comjournalajacr.com In the context of this compound and its derivatives, FT-IR is used to confirm the presence of key structural features. For example, the Boc (tert-butoxycarbonyl) protecting group exhibits a characteristic absorption band for its carbonyl (C=O) stretching vibration, typically around 1768 cm⁻¹. researchgate.net The disappearance of this peak upon deprotection is a clear indicator that the reaction has been successful. researchgate.netresearchgate.net

FT-IR can also identify other functional groups, such as the hydroxyl (-OH) group, which shows a broad absorption band around 3307 cm⁻¹. researchgate.net The spectra of phenylalanine and its derivatives show characteristic peaks in the fingerprint region (below 1500 cm⁻¹) that are sensitive to the substitution pattern on the aromatic ring. thermofisher.comresearchgate.net Cryogenic IR spectroscopy has been used to study the non-covalent interactions in fluorinated phenylalanines, revealing details about hydrogen bonding between the ammonium (B1175870) group and the fluorine atom. mpg.de

Table 1: Characteristic FT-IR Absorption Bands for Boc-Amino Acid Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Boc C=O Stretching ~1768 researchgate.net
Amide I (C=O) Stretching ~1650 creative-proteomics.com
Amide II (N-H) Bending ~1550 creative-proteomics.com
O-H Stretching ~3300 researchgate.net

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.orgthieme-connect.com For this compound, MS is used to confirm its identity and purity. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula of the molecule. ucd.ie

When this compound is incorporated into larger molecules, such as peptides or their conjugates, tandem mass spectrometry (MS/MS) can be used to determine the sequence of the peptide and to confirm the location of the fluorinated amino acid. ucd.ie This is achieved by fragmenting the parent ion and analyzing the masses of the resulting fragment ions. Electrospray ionization (ESI) is a common ionization technique used for the analysis of biomolecules like peptides. ucd.ie

For instance, in a study involving the incorporation of 4-fluoro-L-phenylalanine into a lipopeptide, HR-MS analysis revealed an ion with the expected mass of the fluorinated analogue. ucd.ie

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing aromatic rings. thermofisher.com The phenyl ring in phenylalanine and its derivatives absorbs UV light. The absorption spectrum of phenylalanine typically shows fine structure with peaks around 252 nm, 258 nm, and 263 nm, which arise from π-π* transitions in the aromatic ring. thermofisher.com

Studies on Aromatic Interactions in Biological Systems

The incorporation of synthetic amino acids into proteins is a powerful strategy for probing and modulating biological systems. Among these, fluorinated amino acids have emerged as particularly useful tools for biophysical and biochemical investigations. The introduction of fluorine, a highly electronegative atom, into the aromatic ring of phenylalanine, creating analogs like 2-fluoro-L-phenylalanine, allows for the fine-tuning of electronic and steric properties without significant changes in size. This enables detailed studies of aromatic interactions, which are crucial for protein structure, stability, and function. The precursor molecule, this compound, is instrumental in these studies as it facilitates the site-specific incorporation of 2-fluoro-L-phenylalanine into peptide chains during solid-phase synthesis. Once incorporated, the Boc (tert-butoxycarbonyl) protecting group is removed, allowing the fluorinated amino acid to participate in and report on the protein's structural and functional characteristics.

Role of Fluorine in Modulating π-Interactions

The fluorine atom's strong electron-withdrawing nature significantly alters the electron distribution of the phenylalanine ring, thereby modulating its ability to participate in various non-covalent interactions, particularly π-interactions. These interactions, including π-π stacking and cation-π interactions, are fundamental to protein architecture and molecular recognition.

Fluorination of the aromatic ring generally weakens cation-π interactions. researchgate.net The electron density of the aromatic ring is reduced by the electronegative fluorine, making the ring less attractive to cations. researchgate.net This effect is dependent on the position and number of fluorine substitutions, with a linear decrease in cation-π binding energy observed with increasing fluorination. biorxiv.org Studies on proton-bound dimers of fluorinated phenylalanines in the gas phase have provided detailed insights into how fluorine positioning influences intermolecular forces. rsc.org For instance, cryogenic infrared spectroscopy has shown that the position of the fluorine atom strongly affects the geometry and stability of these dimers, highlighting the atom's role in modulating electron distribution and interaction stability. rsc.orgresearchgate.net

In the context of 2-fluoro-L-phenylalanine (ortho-fluorophenylalanine), the fluorine atom is positioned directly adjacent to the ethyl group of the amino acid backbone. This proximity can lead to unique intramolecular interactions, such as the formation of weak C–F···H–N and C–F···H–C interactions, which can influence the conformational preferences of the amino acid side chain. rsc.org Research on protonated ortho-fluorophenylalanine has suggested the presence of proximal NH+⋯F hydrogen bonds with exceptionally short H⋯F distances. fu-berlin.de These specific interactions can disrupt or modify the canonical π-interactions that would otherwise be formed by a standard phenylalanine residue. For example, the introduction of a fluorine atom can interrupt a T-shaped π-interaction if it is on the aryl group that acts as the stem. researchgate.net This modulation is a key reason why 2-fluoro-L-phenylalanine is a valuable probe for dissecting the contributions of aromatic interactions to protein function and stability. biorxiv.orgbiorxiv.org

The table below summarizes the impact of fluorine substitution on the electrostatic potential of the benzene (B151609) ring, which serves as a surrogate for the phenylalanine side chain. This illustrates the principle of how fluorination modulates the capacity for electrostatic interactions.

CompoundCalculated Electrostatic Potential (kcal/mol) for Cation-π Interaction
Benzene-
MonofluorobenzeneReduced relative to benzene
DifluorobenzeneFurther reduced
PentafluorobenzeneSignificantly reduced
This table illustrates the general trend of decreasing cation-π interaction strength with increasing fluorination as described in the literature. biorxiv.org Specific values vary based on the cation and computational method.

Impact on Protein Stability and Folding

The introduction of fluorinated phenylalanine analogs into a protein's sequence can have significant and varied effects on its stability and folding dynamics. These effects stem from the modulation of both local and global interactions within the protein structure. The incorporation of fluorinated aromatic amino acids can lead to increased thermal and chemical stability in some cases. researchgate.net This enhanced stability can be attributed to favorable interactions involving the fluorine atom or the altered hydrophobic character of the fluorinated side chain. rsc.org

However, the impact of fluorination is highly context-dependent, relying on the specific location of the substitution within the protein structure and the position of the fluorine on the aromatic ring (ortho, meta, or para). Studies on PvuII endonuclease and histone acetyltransferase (tGCN5) have demonstrated these differential effects. For instance, in a study involving tGCN5, the global incorporation of three monofluorinated phenylalanine analogs—para-fluorophenylalanine (pFF), meta-fluorophenylalanine (mFF), and ortho-fluorophenylalanine (oFF)—was investigated. researchgate.netresearchgate.net The results showed that the incorporation of pFF resulted in the smallest disturbance to the protein's structure and function, while the ortho- and meta- isomers had more pronounced effects. researchgate.netnih.gov

Specifically for 2-fluoro-L-phenylalanine (oFF), its incorporation can be more disruptive than other isomers. Research has shown that the global substitution of phenylalanine with ortho-fluorophenylalanine can lead to decreased protein stability. researchgate.net This may be due to steric hindrance or the introduction of unfavorable electrostatic interactions that disrupt the native folding pattern. A study on PvuII endonuclease showed that incorporating 2-fluoro and 4-fluoro phenylalanine resulted in decreased stability and activity. chemimpex.com

The ability to use fluorinated amino acids like 2-fluoro-L-phenylalanine provides a method to systematically probe the energetic contributions of specific aromatic residues to protein folding and stability. chemimpex.commpg.de By comparing the stability of the wild-type protein with its fluorinated variant, researchers can quantify the importance of specific π-interactions or hydrophobic contacts. This approach has been used to study protein-protein interactions, protein misfolding, and the design of proteins with novel properties. mpg.dechemimpex.com

The following table presents a summary of findings from a study on the histone acetyltransferase tGCN5, illustrating the positional effects of monofluorophenylalanine incorporation on protein yield, which can be an indicator of stability and proper folding.

Fluorinated Phenylalanine AnalogRelative Protein Yield (%)Incorporation Efficiency (%)
meta-fluorophenylalanine (tGCN5[3FF])~100~85
ortho-fluorophenylalanine (tGCN5[2FF])~50~85
para-fluorophenylalanine (tGCN5[4FF])~50~85
Data adapted from studies on the global replacement of phenylalanine in tGCN5. nih.gov The yield of the parent enzyme is set to 100%.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a detailed view of how the introduction of a fluorine atom at the ortho position of the phenylalanine ring alters the electronic properties of the molecule. These calculations are fundamental to understanding the non-covalent interactions that govern molecular recognition and peptide conformation.

Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. In the case of Boc-2-fluoro-L-phenylalanine, the highly electronegative fluorine atom significantly perturbs the electron distribution of the aromatic ring. This results in a region of negative electrostatic potential localized around the fluorine atom, while the adjacent C2 carbon and the hydrogen at the C3 position become more electropositive. This altered charge landscape can influence intramolecular and intermolecular interactions, including hydrogen bonding and π-stacking.

The presence of a fluorine atom on the phenyl ring of phenylalanine has a profound impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorine atom, due to its high electronegativity, withdraws electron density from the aromatic ring, leading to a general lowering of the energy levels of both the HOMO and LUMO. This stabilization of the molecular orbitals can affect the reactivity of the amino acid and its ability to participate in charge-transfer interactions. Furthermore, the fluorine atom can alter the symmetry and nodal patterns of the π-orbitals of the phenyl ring, which can, in turn, influence the preferred conformations and stacking interactions of peptides incorporating this modified amino acid.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for investigating the interactions of fluorinated amino acids and peptides with biological targets. These methods provide insights into binding mechanisms and the conformational behavior of these molecules in a dynamic environment.

Molecular docking studies are frequently employed to predict how a ligand, such as a peptide containing this compound, will bind to the active site of a protein. The introduction of fluorine can lead to novel binding modes not observed with the non-fluorinated parent molecule. For instance, the fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, or it can form halogen bonds with electron-donating residues. These interactions can contribute to enhanced binding affinity and selectivity. Docking algorithms can systematically explore various orientations and conformations of the ligand within the binding pocket, and scoring functions are used to estimate the binding affinity for each pose.

Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility of peptides containing this compound over time. The fluorine atom can exert a significant influence on the local and global conformational preferences of a peptide chain. For example, the steric bulk and electrostatic properties of the 2-fluorophenyl group can restrict the rotation around the chi (χ) dihedral angles of the amino acid side chain, leading to a more defined set of low-energy conformations. MD simulations can reveal how these conformational constraints propagate through the peptide, potentially stabilizing specific secondary structures like β-turns or helical motifs. This conformational pre-organization can be advantageous for binding to a target receptor, as it reduces the entropic penalty associated with adopting the bioactive conformation.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

In Silico Optimization of Bioactive Derivatives

The strategic design of new therapeutic agents often involves the use of a parent molecule, such as this compound, which is then systematically modified to enhance its biological activity, selectivity, and pharmacokinetic properties. In silico optimization techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are central to this process.

Research on related Boc-protected phenylalanine derivatives has demonstrated the utility of these computational methods. For instance, a study on novel imidazole (B134444) derivatives synthesized from Boc-L-phenylalanine as potential anti-inflammatory agents utilized molecular docking to investigate their binding interactions with the p38 MAP kinase, a key target in inflammatory pathways. acs.orgnih.gov This approach allows for the visualization of binding modes and the identification of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the affinity of the ligand for its target. While this specific study did not use the 2-fluoro analogue, the methodology is directly applicable. The introduction of a fluorine atom in this compound can significantly alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with the target protein. beilstein-journals.org

The general workflow for in silico optimization of derivatives based on a scaffold like this compound would typically involve:

Target Identification and Preparation: Defining the biological target and obtaining its three-dimensional structure, often from a protein data bank.

Scaffold Docking: Docking the parent molecule, this compound, into the active site of the target to determine a likely binding pose.

Derivative Design: Creating a virtual library of derivatives by adding various functional groups to the parent scaffold.

Iterative Docking and Scoring: Docking each derivative into the target's active site and using scoring functions to estimate their binding affinity.

Analysis and Selection: Analyzing the docking results to identify derivatives with improved predicted affinity and favorable interactions for synthesis and biological testing.

For example, in the development of novel HIV-1 capsid modulators, derivatives of N-Boc-L-phenylalanine and its fluorinated analogs were synthesized and evaluated. nih.govmdpi.com Computational docking studies were integral to understanding the structure-activity relationships and guiding the design of more potent compounds.

The following table illustrates a hypothetical in silico screening of this compound derivatives against a target kinase, based on methodologies from related studies. acs.orgnih.gov

DerivativeModificationDocking Score (kcal/mol)Key Predicted Interactions
Parent Scaffold This compound-7.2Hydrogen bond with backbone amide, π-π stacking with aromatic residue.
Derivative A Addition of an imidazole group-8.1Additional hydrogen bond with a key catalytic residue.
Derivative B Addition of a sulfonamide group-7.8Forms a salt bridge with a charged residue in the binding pocket.
Derivative C Replacement of Boc with a benzoyl group-6.9Increased steric hindrance, leading to a less favorable binding pose.

This table is illustrative and based on methodologies reported for similar compounds.

Prediction of Pharmacological Properties

Beyond assessing the potential bioactivity, computational models are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions are crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.

For derivatives of Boc-phenylalanine, web-based software and computational tools are commonly employed to predict their drug-likeness and ADMET properties. acs.orgnih.gov One of the most widely used guidelines is Lipinski's "rule of five," which assesses the oral bioavailability of a compound based on its physicochemical properties. The rule states that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

In a study on imidazole derivatives of Boc-phenylalanine, all synthesized compounds were found to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. acs.orgnih.gov Furthermore, the in silico ADME studies indicated good gastrointestinal absorption for these compounds. acs.orgnih.gov

The introduction of fluorine, as in this compound, can have a profound impact on pharmacological properties. Fluorination is known to increase metabolic stability by blocking sites of oxidative metabolism. beilstein-journals.org It can also enhance membrane permeability and binding affinity due to the high electronegativity and hydrophobicity of the fluorine atom. beilstein-journals.orgmdpi.com

The table below presents a predictive ADMET profile for this compound and a hypothetical bioactive derivative, based on computational tools and general principles observed for fluorinated compounds. acs.orgnih.govmdpi.com

PropertyThis compound (Predicted)Hypothetical Derivative A (Predicted)Acceptable Range for Oral Drugs
Molecular Weight 299.3 g/mol 365.4 g/mol < 500 g/mol
log P 2.83.5< 5
Hydrogen Bond Donors 12< 5
Hydrogen Bond Acceptors 56< 10
Gastrointestinal Absorption HighHighHigh
Blood-Brain Barrier Permeability LowLow-MediumVaries by target
CYP450 2D6 Inhibition UnlikelyPossibleNon-inhibitory preferred

This table is illustrative and based on computational predictions and established principles for similar compounds.

In silico tools can also predict potential interactions with key metabolic enzymes, such as the Cytochrome P450 (CYP) family, and transporters, which are critical for understanding drug metabolism and potential drug-drug interactions. By integrating these computational predictions, researchers can prioritize the synthesis of derivatives of this compound that possess a balanced profile of high potency and favorable drug-like properties.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Novel Fluorinated Amino Acids

The demand for structurally diverse fluorinated amino acids is driving the development of new and more efficient synthetic methods. rsc.orgchemistryviews.org Current research focuses on overcoming the challenges associated with the selective introduction of fluorine into complex organic molecules.

Recent breakthroughs include:

Transition Metal-Catalyzed Fluorination: This has become a powerful technique for synthesizing fluorinated amino acids with high yields and selectivity. numberanalytics.com

Electrochemical Fluorination: This method offers a more sustainable approach, minimizing the use of harsh chemical reagents and reducing waste. numberanalytics.com

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated amino acids is a rapidly growing area. acs.orgnumberanalytics.com This approach offers the potential for highly selective and environmentally friendly production methods. researchgate.net

Late-Stage Fluorination: Methods for introducing fluorine atoms into peptides and proteins at a late stage of synthesis are of significant interest. rsc.org This allows for the modification of existing biomacromolecules, opening up new avenues for research and therapeutic development. rsc.org

These advanced methodologies are not only expanding the toolkit for creating novel fluorinated amino acids but are also making these valuable compounds more accessible for a wide range of research applications. chemistryviews.org

Integration with Targeted Drug Delivery Systems

Boc-2-fluoro-L-phenylalanine and other fluorinated amino acids are being explored for their potential in enhancing targeted drug delivery systems. The incorporation of these amino acids into peptides can improve their stability and pharmacokinetic properties. chemimpex.com

Key areas of investigation include:

Peptide-Drug Conjugates: The unique properties of fluorinated amino acids can be harnessed to effectively attach drugs to antibodies or other targeting moieties, improving the precision of treatment. netascientific.comchemimpex.com

Self-Assembling Peptides: Phenylalanine derivatives can be used to create nanofibers and hydrogels that can be loaded with therapeutic agents. These materials can provide controlled and sustained release of drugs at the target site.

Enhanced Bioavailability: Modifications such as halogenation can improve a drug's stability and its ability to interact with biological targets.

The ability to fine-tune the properties of peptides through the inclusion of fluorinated amino acids like this compound is a promising strategy for developing more effective and targeted therapies for diseases such as cancer and neurological disorders. netascientific.comchemimpex.com

Expanded Applications in Diagnostic Imaging

Fluorine-18 labeled amino acids, including derivatives of this compound, are well-established as valuable tracers for Positron Emission Tomography (PET) imaging, particularly in oncology. nih.govoncotarget.com The development of new fluorinated amino acid tracers is a major focus of research, aiming to improve the accuracy and scope of diagnostic imaging. nih.gov

Emerging trends in this area include:

Novel PET Tracers: Researchers are continuously developing new 18F-labeled amino acids to target different aspects of tumor metabolism. nih.govfrontiersin.org These new tracers aim for higher tumor uptake, lower non-specific binding, and improved imaging contrast compared to existing agents like 18F-FDG. nih.govfrontiersin.org

Imaging Gliomas: 18F-labeled amino acids have shown significant advantages for imaging brain tumors due to their low uptake in normal brain tissue. nih.govfrontiersin.org This allows for a clearer visualization of the tumor. nih.gov

Beyond Oncology: While oncology is the primary application, the use of fluorinated amino acids in PET imaging is being explored for other conditions, leveraging their role as biological probes. nih.gov

The continued development of 18F-labeled amino acids promises to enhance the capabilities of PET imaging, leading to earlier and more accurate diagnosis and monitoring of various diseases. oncotarget.comhealthresearchbc.ca

Development of New Biocatalysts and Bioconjugates

The integration of fluorinated amino acids into proteins is a burgeoning field with the potential to create novel biocatalysts and bioconjugates with enhanced properties. d-nb.info

Key research directions include:

Enzyme Stabilization: The incorporation of fluorinated amino acids can increase the thermal and solvent stability of enzymes, making them more robust for industrial applications. d-nb.info

Engineered Biocatalysts: Researchers are engineering enzymes, such as transaminases and proline hydroxylases, to perform specific chemical transformations, including the synthesis of complex molecules. google.comgoogle.com

Bioconjugation: Enzymes are being used to create specific and stable linkages between molecules, a process known as bioconjugation. acs.org This has significant applications in the development of antibody-drug conjugates and other targeted therapeutics. netascientific.comchemimpex.com

The ability to create "fluorinated enzymes" opens up possibilities for developing new industrial processes and therapeutic agents with improved performance and stability. d-nb.info

Exploration in Material Science and Biosensor Development

The unique properties of fluorinated amino acids are also being harnessed in the fields of material science and biosensor development.

Future research in this area is likely to focus on:

Self-Assembling Nanostructures: Phenylalanine derivatives can self-assemble into well-defined nanostructures like nanofibers and hydrogels. These materials have potential applications in tissue engineering and as scaffolds for drug delivery.

Biodegradable Materials: The incorporation of phenylalanine derivatives into polymer matrices can lead to the development of new biodegradable materials with enhanced mechanical and thermal properties.

Biosensors: The sensitivity of fluorine NMR makes fluorinated amino acids excellent probes for studying biological systems. nih.gov This property can be exploited to develop highly sensitive biosensors for detecting specific molecules or monitoring biological processes.

The versatility of this compound and related compounds positions them as key building blocks for the next generation of advanced materials and diagnostic tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.